molecular formula C14H18F3N5O4 B2709373 3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034417-16-6

3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No. B2709373
CAS RN: 2034417-16-6
M. Wt: 377.324
InChI Key: YRSGDVOONVLSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C14H18F3N5O4 and its molecular weight is 377.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

  • This compound has been studied for its potent antibacterial properties. For instance, a study by Gordeev and Yuan (2014) describes a novel oxazolidinone agent with high activity against Gram-positive pathogens, highlighting its marked reduction in potential for myelosuppression and monoamine oxidase inhibition (MAOI) compared to other drugs in the class (Gordeev & Yuan, 2014). Similarly, Shin et al. (2013) synthesized a series of related compounds that showed strong antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria (Shin et al., 2013).

Antimicrobial Agents

  • Zurenko et al. (1996) studied novel oxazolidinone analogs, demonstrating their in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996). Additionally, Tucker et al. (1998) explored the structure-activity relationships of piperazinyl oxazolidinones, identifying compounds with potent antibacterial properties (Tucker et al., 1998).

Reduced Activity Against Monoamine Oxidase A

  • Reck et al. (2005) focused on the development of oxazolidinones with improved safety profiles, finding that certain triazole derivatives had reduced or no activity against monoamine oxidase A (MAO-A), an important factor in mitigating side effects (Reck et al., 2005).

Synthesis and Structural Studies

  • The compound has also been a subject of synthesis and structural studies. Zhang et al. (2013) reported a novel one-pot synthesis of related triazoles, demonstrating the compound’s versatility in chemical synthesis (Zhang et al., 2013). Prakash et al. (2013) synthesized new compounds based on similar structures and tested their antimicrobial activities (Prakash et al., 2013).

Mitochondrial Protein Synthesis Inhibition

  • A study by Renslo et al. (2007) found that certain analogs with specific substituents exhibited reduced mitochondrial protein synthesis inhibition while retaining antibacterial potency (Renslo et al., 2007).

Pharmacokinetics and Metabolism

  • Gong et al. (2010) studied the metabolism of a related tyrosine kinase inhibitor in chronic myelogenous leukemia patients, revealing insights into the compound's metabolic pathways and potential medical applications (Gong et al., 2010).

properties

IUPAC Name

3-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N5O4/c1-19-11(14(15,16)17)18-22(12(19)24)9-2-4-20(5-3-9)10(23)8-21-6-7-26-13(21)25/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSGDVOONVLSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3CCOC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.